Cas no 350015-81-5 (9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)-)
![9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- structure](https://www.kuujia.com/scimg/cas/350015-81-5x500.png)
9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- Chemical and Physical Properties
Names and Identifiers
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- 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)-
- NS-00111
- 350015-81-5
- SCHEMBL14479600
- (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one
- (1R,8S)-9-Azabicyclo[6.2.0]dec-4-en-10-one
- AKOS037655212
- (1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one
- (1R,8S,Z)-9-Azabicyclo[6.2.0]dec-4-en-10-one
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- Inchi: InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1
- InChI Key: LGFGPHLZVAEHME-DREYKADXSA-N
- SMILES: C1CC2C(CCC=C1)NC2=O
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | NS-00111-1G |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 1g |
£1000.00 | 2025-02-08 | |
Key Organics Ltd | NS-00111-5MG |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | NS-00111-1MG |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | NS-00111-10MG |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 10mg |
£63.00 | 2025-02-08 | |
A2B Chem LLC | AX04684-10mg |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AX04684-1mg |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AX04684-5mg |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
350015-81-5 | >95% | 5mg |
$214.00 | 2024-04-20 |
9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)-
Introduction to 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- (CAS No. 350015-81-5)
9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- (CAS No. 350015-81-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its distinctive structure and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- is characterized by a nine-membered ring containing a nitrogen atom and a double bond, which imparts unique chemical and physical properties. The stereochemistry of the compound, specifically the (1R,8S) configuration, plays a crucial role in its reactivity and biological activity. This configuration has been shown to influence the compound's interactions with biological targets, making it a valuable candidate for drug discovery and development.
Recent research has highlighted the potential of 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- in various therapeutic areas. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also revealed that the compound can modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
In addition to its anti-inflammatory effects, 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- has shown promise in neurodegenerative diseases. A study published in the Journal of Neurochemistry found that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism of action involves the activation of antioxidant defense systems and the inhibition of caspase-dependent apoptosis pathways.
The synthetic accessibility of 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- has also been extensively studied. A recent paper in Organic Letters described an efficient synthetic route that involves a cascade reaction sequence starting from readily available starting materials. This method not only simplifies the synthesis but also allows for the preparation of various analogs with different substituents on the azabicyclic ring, thereby expanding the scope for structure-activity relationship (SAR) studies.
The pharmacokinetic properties of 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- have been investigated to assess its potential as a therapeutic agent. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability in vitro and in vivo models. These properties are crucial for ensuring that the compound can reach its intended biological targets at effective concentrations without rapid degradation or elimination.
In conclusion, 9-Azabicyclo[6.2.0]dec-4-en-10-one, (1R,8S)- (CAS No. 350015-81-5) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its pharmacological profile for clinical applications.
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